molecular formula C21H23NO3 B1325727 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone CAS No. 898761-26-7

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

Cat. No. B1325727
M. Wt: 337.4 g/mol
InChI Key: YPVLYPJIXGFVTM-UHFFFAOYSA-N
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Description

“3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone” is a complex organic compound. The core structure of this compound is 1,4-Dioxa-8-azaspiro[4.5]decane, which is a biochemical reagent used in life science research .


Synthesis Analysis

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane, the core structure of the compound, has been documented. It has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes . The synthesis process involves the condensation of cyclohexanone .


Molecular Structure Analysis

The molecular structure of “3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone” is complex. It includes a 1,4-Dioxa-8-azaspiro[4.5]decane core structure, which is a seven-membered ring with two oxygen atoms and one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dioxa-8-azaspiro[4.5]decane include a density of 1.117 g/mL at 20°C, a boiling point of 108-111°C at 26mmHg, and a refractive index of 1.4819 .

Scientific Research Applications

Pharmacological Research

  • Some derivatives of 1,4-dioxa-7-azaspiro[4.5]decanes, structurally similar to the queried compound, have been evaluated for potential dopamine agonist activity. However, they did not display central nervous system activity in vivo, though one analog showed potent dopamine agonist activity in a specific assay (Brubaker & Colley, 1986).

Structural Elucidation in Drug Development

  • A detailed structural study of a compound with a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group, similar to the compound , was conducted. This study was part of the development of an antitubercular drug candidate, providing insights into the molecular structure and behavior of such compounds (Richter et al., 2022).

Antiviral Research

  • Research on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which share a structural motif with the queried compound, revealed significant antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This highlights the potential of these structures in developing new classes of antiviral molecules (Apaydın et al., 2020).

Agricultural Research

  • In agriculture, a compound with the 1,4-dioxa-8-azaspiro[4.5]decan structure was synthesized and found to exhibit growth-regulating activity. This suggests its potential use in agricultural applications (Sharifkanov et al., 2001).

Environmental Applications

  • A Mannich base derivative of 1,4-dioxa-8-azaspiro[4.5]decan was used to synthesize a polymer for the removal of carcinogenic azo dyes and aromatic amines from water. This research indicates its application in environmental remediation (Akceylan et al., 2009).

Material Science

  • In material science, an organic nonlinear optical material containing a 1,4-dioxa-8-azaspiro[4.5]decane moiety was studied for its potential in nonlinear optical devices. The material showed promise for applications like frequency doublers of laser diodes in the blue region (Kagawa et al., 1994).

Safety And Hazards

The safety information for 1,4-Dioxa-8-azaspiro[4.5]decane indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-20(18-6-2-1-3-7-18)19-8-4-5-17(15-19)16-22-11-9-21(10-12-22)24-13-14-25-21/h1-8,15H,9-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVLYPJIXGFVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643292
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

CAS RN

898761-26-7
Record name [3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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